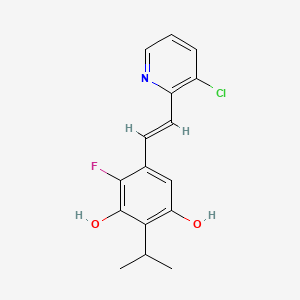
AhR agonist 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AhR agonist 7 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AhR agonist 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step often involves cyclization reactions to form the aromatic core.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity.
Purification: Techniques like chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
AhR agonist 7 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can further undergo functionalization to enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
AhR agonist 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation of AhR and its downstream effects.
Biology: Investigated for its role in modulating immune responses and maintaining cellular homeostasis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.
Industry: Utilized in the development of bioassays and screening tools to identify novel AhR modulators
Wirkmechanismus
AhR agonist 7 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation to the nucleus. In the nucleus, AhR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA. This binding regulates the expression of various genes involved in detoxification, immune response, and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AhR agonist known for its toxic effects.
Indirubin: A natural AhR agonist with anti-inflammatory and anticancer properties.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon that activates AhR and is associated with carcinogenic effects
Uniqueness
AhR agonist 7 is unique due to its specific binding affinity and activation profile for AhR. Unlike other similar compounds, it may exhibit selective modulation of AhR activity, leading to distinct biological outcomes. This selectivity makes it a valuable tool for studying AhR-mediated pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C16H15ClFNO2 |
|---|---|
Molekulargewicht |
307.74 g/mol |
IUPAC-Name |
5-[(E)-2-(3-chloropyridin-2-yl)ethenyl]-4-fluoro-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C16H15ClFNO2/c1-9(2)14-13(20)8-10(15(18)16(14)21)5-6-12-11(17)4-3-7-19-12/h3-9,20-21H,1-2H3/b6-5+ |
InChI-Schlüssel |
OLHGODKVOPYEEV-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=C(C=CC=N2)Cl)O |
Kanonische SMILES |
CC(C)C1=C(C=C(C(=C1O)F)C=CC2=C(C=CC=N2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


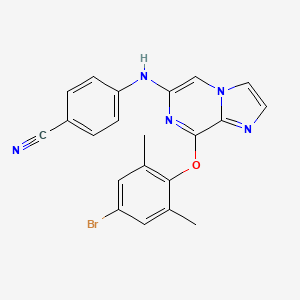
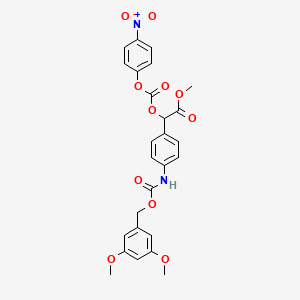
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
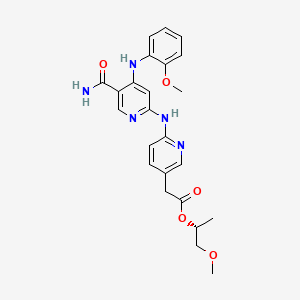
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

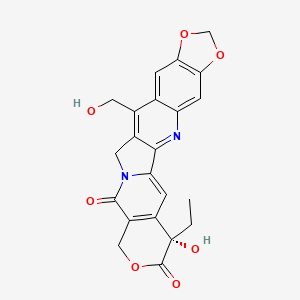
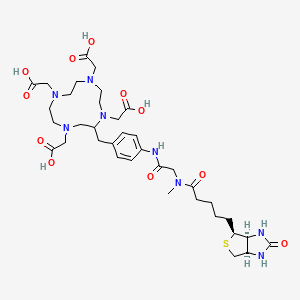

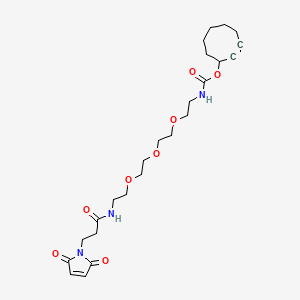
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
